molecular formula C₂₉H₃₄N₄O₅S B1146488 Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate CAS No. 1010809-61-6

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate

Cat. No. B1146488
M. Wt: 550.67
InChI Key:
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Description

Synthesis Analysis

Synthesis of thiazolidine-based compounds involves multi-step condensation reactions, starting from specific aryl aldehydes or amino acids, leading to the formation of various substituted thiazolidinones. These processes often utilize catalysts and undergo conditions optimized for yield and specificity (Shelke et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is confirmed through spectral data analysis, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These analytical techniques provide detailed information about the molecular framework and the substitution pattern of the synthesized compounds (Kuş et al., 2008).

Chemical Reactions and Properties

Thiazolidine derivatives exhibit a range of chemical reactivities, including the ability to undergo further functionalization through reactions at various positions on the thiazolidine ring. Their chemical properties are significantly influenced by the nature and position of substituents on the thiazolidine core, affecting their potential biological activities (Unangst et al., 1994).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and substituent characteristics, guiding their formulation and delivery strategies (Patil et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for understanding the chemical behavior of thiazolidine derivatives. These properties influence their biological activity and potential as therapeutic agents (Bade & Vedula, 2015).

Scientific Research Applications

DNA Interaction and Cellular Entry

One fascinating application of the compound Thiazol-5-ylmethyl and its analogues is in the field of DNA interaction. Hoechst 33258, a compound structurally similar to Thiazol-5-ylmethyl, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes it useful for DNA staining in cell biology, chromosome analysis, and flow cytometry. Additionally, derivatives of Hoechst 33258 exhibit radioprotective properties and act as topoisomerase inhibitors, demonstrating the potential of such compounds for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Biological Activity and Drug Design

The versatility of the Thiazol-5-ylmethyl scaffold is further emphasized in its applications in drug design, particularly in the development of inhibitors targeting specific enzymes or biological pathways. For instance, 2,4-thiazolidinediones (TZDs) have been explored extensively due to their diverse biological activities. These compounds exhibit promising activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a critical regulator of the insulin signaling cascade. The structural modifications made to the TZD scaffold have led to the design of potential PTP 1B inhibitors, indicating the significance of Thiazol-5-ylmethyl derivatives in managing conditions like Type 2 Diabetes Mellitus (Verma, Yadav, & Thareja, 2019).

Chemotherapeutic Applications

Furthermore, Thiazol-5-ylmethyl and its analogues have shown potential in chemotherapeutic applications. The compound albendazole, structurally related to Thiazol-5-ylmethyl, has been studied for its chemotherapeutic effects against Hymenolepis microstoma and Hymenolepis diminuta in experimentally infected mice and rats. The findings from these studies provide insights into the pharmacokinetic behavior of such compounds and highlight the potential for their use in targeting specific parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGZDJUYEAMJKJ-GKXKVECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate

CAS RN

1010809-61-6
Record name Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAZOL-5-YLMETHYL ((1S,2S,4S)-1-BENZYL-4-(((2S)-1-BENZYL-2-HYDROXY-4-((4S)-4-(1-METHYLETHYL)-2,5-DIOXOIMIDAZOLIDIN-1-YL)-5-PHENYLPENTYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585AFZ62FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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